molecular formula C8H13NO2 B12945457 5-Azaspiro[3.4]octane-8-carboxylic acid

5-Azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12945457
M. Wt: 155.19 g/mol
InChI Key: SACXNYFXIOCTAL-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system. This compound has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential as a building block for novel therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octane-8-carboxylic acid can be achieved through various methods. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve standard laboratory techniques and conditions.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.

Scientific Research Applications

5-Azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its unique spirocyclic structure provides a scaffold for the development of new chemical entities with potential therapeutic properties .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its structural features make it an attractive candidate for probing biological pathways and mechanisms .

Medicine: In medicine, this compound is explored for its potential as a drug lead. Researchers are investigating its ability to modulate various biological targets, which could lead to the development of new treatments for diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of innovative products and technologies .

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological targets, modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, this compound stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold for drug discovery and other scientific applications. The presence of the nitrogen atom within the spiro ring system further enhances its versatility and potential for functionalization .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-2-5-9-8(6)3-1-4-8/h6,9H,1-5H2,(H,10,11)

InChI Key

SACXNYFXIOCTAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCN2)C(=O)O

Origin of Product

United States

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